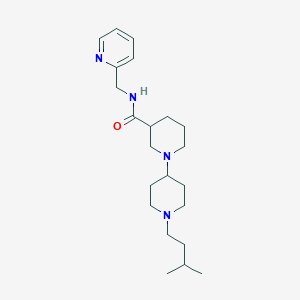
1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-42165279, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the kappa opioid receptor (KOR) and has been shown to have promising effects in preclinical studies.
Mecanismo De Acción
1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is a selective antagonist of the KOR, which is a member of the opioid receptor family. KORs are widely distributed in the central nervous system and are involved in the regulation of pain, mood, and addiction. The activation of KORs has been shown to produce dysphoria and aversion, which limits their therapeutic potential. 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, as a KOR antagonist, blocks the activation of KORs and has been shown to produce analgesic, anti-depressant, and anti-anxiety effects.
Biochemical and Physiological Effects:
1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce a range of biochemical and physiological effects in preclinical models. It has been shown to reduce pain sensitivity in animal models of pain, which is likely due to its antagonism of KORs. Additionally, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce anti-depressant and anti-anxiety effects in animal models of depression and anxiety. Furthermore, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in the treatment of drug addiction, as KOR antagonists have been shown to reduce drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the KOR, which reduces the likelihood of off-target effects. Additionally, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide is its relatively low potency, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of research is the development of more potent analogs of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide, which may have improved therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide in humans. Furthermore, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide may have potential use in the treatment of a range of psychiatric and neurological disorders, including depression, anxiety, and addiction. Further research is needed to determine the full extent of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide's therapeutic potential.
Métodos De Síntesis
The synthesis of 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 1,4-bis(3-aminopropyl)piperazine with 2-pyridinemethanol, followed by the reaction with 3-methylbutyryl chloride. The resulting product is then treated with 1,4-dibromobutane to obtain 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide. The purity of the compound can be further improved by column chromatography.
Aplicaciones Científicas De Investigación
1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. Additionally, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have anti-depressant and anti-anxiety effects in animal models of depression and anxiety. Furthermore, 1'-(3-methylbutyl)-N-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use in the treatment of drug addiction, as KOR antagonists have been shown to reduce drug-seeking behavior.
Propiedades
IUPAC Name |
1-[1-(3-methylbutyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-18(2)8-13-25-14-9-21(10-15-25)26-12-5-6-19(17-26)22(27)24-16-20-7-3-4-11-23-20/h3-4,7,11,18-19,21H,5-6,8-10,12-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWRPSRPPIWDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B6008271.png)
![N-(2-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B6008283.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6008287.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6008305.png)
![3-[2-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6008312.png)
![1-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6008314.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6008322.png)
![6-chloro-2-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6008330.png)
![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6008338.png)
![4-[({4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6008339.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6008343.png)
![(2-methoxyphenyl)(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B6008352.png)
![N-[1-{[2-(1-adamantyloxy)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B6008360.png)